Pkm2-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

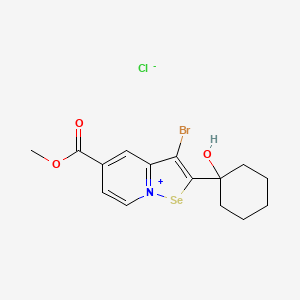

Molecular Formula |

C15H17BrClNO3Se |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

methyl 3-bromo-2-(1-hydroxycyclohexyl)-[1,2]selenazolo[2,3-a]pyridin-8-ium-5-carboxylate chloride |

InChI |

InChI=1S/C15H17BrNO3Se.ClH/c1-20-14(18)10-5-8-17-11(9-10)12(16)13(21-17)15(19)6-3-2-4-7-15;/h5,8-9,19H,2-4,6-7H2,1H3;1H/q+1;/p-1 |

InChI Key |

KIPPXHQMHBKWJA-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=CC2=[N+](C=C1)[Se]C(=C2Br)C3(CCCCC3)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Function and Mechanism of Pkm2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pkm2-IN-4, a selective inhibitor of Pyruvate Kinase M2 (PKM2). It details its mechanism of action, summarizes available quantitative data, and outlines the broader context of its impact on cancer cell metabolism. This document is intended for an audience with a strong background in biochemistry, oncology, and drug discovery.

Introduction to PKM2 and Its Role in Cancer Metabolism

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate with the concomitant production of ATP.[1] In most cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells preferentially utilize glycolysis for energy production even in the presence of sufficient oxygen.[1] PKM2 is a critical player in this metabolic reprogramming.[1]

Unlike its isoform PKM1, which is constitutively active as a stable tetramer, PKM2 can exist in two distinct oligomeric states: a highly active tetrameric form and a less active dimeric form.[2][3] In cancer cells, PKM2 is predominantly found in its dimeric state.[2] This less active form slows down the conversion of PEP to pyruvate, leading to an accumulation of glycolytic intermediates that are then shunted into anabolic pathways.[1][2] These pathways support the synthesis of nucleotides, amino acids, and lipids, which are essential for rapid cell proliferation.[2] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for various oncogenes.[4] Given its central role in promoting anabolic metabolism and tumor growth, PKM2 has emerged as a promising therapeutic target in oncology.[1]

This compound: A Selective PKM2 Inhibitor

This compound, also identified as compound 5c, is a novel and selective inhibitor of PKM2.[5] It belongs to a class of compounds known as isoselenazolium chlorides.[6]

Mechanism of Action

The mechanism of action of this compound is distinct from many other PKM2 inhibitors. Instead of stabilizing the inactive dimeric form, this compound induces a functionally deficient tetrameric assembly of PKM2.[5][6] While it promotes the tetramer state, this conformation is enzymatically unstable and impaired, leading to the inhibition of its catalytic activity.[7] This unique mechanism suggests a novel approach to targeting PKM2.

Furthermore, this compound has been shown to downregulate the mRNA expression of PKM2 in breast cancer cells, indicating that its inhibitory effects occur at both the protein and transcript levels.[7] This dual action contributes to its overall potency.

The inhibition of PKM2 by this compound leads to significant downstream effects on cellular metabolism. It has been observed to modulate mitochondrial functionality, leading to an oxidative burst and subsequent cytotoxicity in various cancer cell types.[6] This suggests that this compound disrupts the delicate redox balance in cancer cells, ultimately triggering cell death pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.

| Compound | Target | IC50 (µM) | Cell Lines Tested | Reference |

| This compound (compound 5c) | PKM2 | 0.35 ± 0.07 | Breast cancer cells | [5][6][8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing PKM2 inhibitors.

Caption: Proposed mechanism of action for this compound.

Caption: A general experimental workflow for evaluating PKM2 inhibitors.

Experimental Protocols

Detailed experimental protocols for this compound are described in the primary literature. While the full text of the specific publication by Dimitrijevs et al. (2023) was not accessible for this review, the following outlines general methodologies commonly employed in the study of PKM2 inhibitors.

PKM2 Inhibition Assay (Lactate Dehydrogenase-Coupled Assay)

This is a standard method to determine the enzymatic activity of PKM2. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the PKM2 activity.

-

Principle: The assay measures the rate of pyruvate production by PKM2.

-

Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, NADH, lactate dehydrogenase (LDH), and the test inhibitor (this compound).

-

Procedure (General):

-

Recombinant PKM2 is incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of PEP and ADP.

-

The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

-

IC50 values are calculated from the dose-response curves.

-

Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)

These assays are used to assess the effect of the inhibitor on the proliferation and viability of cancer cells.

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Procedure (General):

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 48-72 hours).

-

The MTS or MTT reagent is added to the wells.

-

After incubation, the absorbance is read at the appropriate wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

Western Blotting for PKM2 Expression

This technique is used to determine the protein levels of PKM2 in cells after treatment with the inhibitor.

-

Principle: Separates proteins by size using gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies.

-

Procedure (General):

-

Cells are treated with the inhibitor and then lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is incubated with a primary antibody against PKM2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within cells.

-

Principle: Utilizes fluorescent probes that become fluorescent upon oxidation by ROS.

-

Procedure (General):

-

Cells are treated with the inhibitor.

-

A fluorescent ROS indicator (e.g., DCFDA) is added to the cells.

-

The fluorescence intensity is measured using a flow cytometer or fluorescence microscope.

-

Conclusion

This compound represents a novel class of selective PKM2 inhibitors with a unique mechanism of action. By inducing a functionally deficient tetramer and downregulating PKM2 expression, it effectively disrupts cancer cell metabolism, leading to oxidative stress and cytotoxicity.[6][7] The data presented in this guide highlight its potential as a lead compound for the development of new anticancer therapies targeting the metabolic vulnerabilities of tumors. Further research is warranted to fully elucidate its therapeutic potential and in vivo efficacy.

References

- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate kinase M2: multiple faces for conferring benefits on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Introduction to PKM2 as a Therapeutic Target

An in-depth technical guide on the selective Pyruvate Kinase M2 (PKM2) inhibitor, Pkm2-IN-4, is not feasible at this time due to a lack of specific publicly available data on this particular compound. Extensive searches of scientific literature and databases did not yield specific information regarding the quantitative data, detailed experimental protocols, or established signaling pathways directly associated with "this compound".

However, to fulfill the user's request for a comprehensive technical resource within the broader topic of selective PKM2 inhibition, this guide will focus on the principles of PKM2 inhibition, using data and protocols from well-characterized selective PKM2 inhibitors as representative examples. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the strategies and methodologies employed in the study of selective PKM2 inhibitors.

Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1] In mammals, four isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2.[2] While PKM1 is constitutively active and found in differentiated tissues with high energy demands, PKM2 is predominantly expressed in embryonic, proliferating, and cancerous cells.[3][4]

The expression of PKM2 in cancer cells is a key feature of the "Warburg effect," a metabolic shift where cancer cells favor aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen.[2][5] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[1] In cancer cells, the dimeric form is favored, which slows down the glycolytic rate at the final step. This metabolic reprogramming is advantageous for cancer cells as it allows for the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway (PPP) and serine synthesis, to produce the building blocks (nucleotides, amino acids, and lipids) necessary for rapid cell proliferation.[6][7][8]

Beyond its metabolic role, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator for various transcription factors, including HIF-1α and STAT3, further promoting tumor growth, angiogenesis, and immune evasion.[1][2][9] The unique regulatory properties and multifaceted roles of PKM2 in cancer make it an attractive target for therapeutic intervention. Selective inhibition of PKM2 aims to disrupt these cancer-promoting functions.

Mechanism of Action of Selective PKM2 Inhibitors

Selective PKM2 inhibitors are designed to specifically target and modulate the activity of the PKM2 isoform, with minimal effects on PKM1 to reduce potential off-target toxicities. The primary mechanism of action for many PKM2 inhibitors involves stabilizing the inactive dimeric state of the enzyme.[5] By locking PKM2 in its low-activity conformation, these inhibitors can:

-

Reduce Glycolytic Flux: Decrease the overall rate of glycolysis, thereby limiting the energy supply and the production of biosynthetic precursors essential for cancer cell growth.[5]

-

Induce Apoptosis: Deprive cancer cells of the necessary energy and building blocks, leading to programmed cell death.

-

Modulate Non-Metabolic Functions: Prevent the nuclear translocation of dimeric PKM2, thereby inhibiting its protein kinase and transcriptional co-activator activities.

It is important to note that another class of small molecules, PKM2 activators, also exists. These compounds force the formation of the active tetramer, which can paradoxically also inhibit tumor growth by reversing the Warburg effect and shunting glucose away from anabolic pathways.[10][11] This guide, however, focuses on the inhibitory approach.

Quantitative Data for Representative Selective PKM2 Inhibitors

While specific data for this compound is unavailable, the following table summarizes quantitative data for other known selective PKM2 inhibitors to provide a comparative context.

| Compound | Target(s) | IC50 (PKM2) | Selectivity (vs. PKM1) | Cell-Based Assay | Reference |

| Shikonin | PKM2 | Not specified | Selective inhibitor of PKM2 | Inhibits glucose consumption and promotes lactate release in MCF-7 and A549 cells | [12] |

| Compound 26 (naphthoquinone-based) | PKM2 | 2.95 µM | Not specified | Strong antiproliferative potential against HeLa, HCT116, and H1299 cells | [12] |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize selective PKM2 inhibitors.

PKM2 Enzyme Inhibition Assay (Lactate Dehydrogenase-Coupled Assay)

This is a widely used method to measure the enzymatic activity of PKM2 by monitoring the production of pyruvate.[12] The pyruvate generated by PKM2 is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+, leading to a decrease in NADH absorbance at 340 nm.

Principle: The decrease in NADH concentration, which is directly proportional to the amount of pyruvate produced by PKM2, is measured spectrophotometrically.

Materials:

-

Recombinant human PKM2 and PKM1 enzymes

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

384-well UV-transparent plates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a master mix containing the assay buffer, ADP, NADH, and LDH.

-

Add the test inhibitor at various concentrations to the wells of the 384-well plate. Include a DMSO control.

-

Add the recombinant PKM2 or PKM1 enzyme to the wells.

-

Initiate the reaction by adding PEP.

-

Immediately measure the decrease in absorbance at 340 nm over time at room temperature.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a PKM2 inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Cancer cell line known to express PKM2 (e.g., H1299, HeLa)

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a DMSO control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the control and plot against the inhibitor concentration to determine the IC50 value.

Western Blotting for PKM2 and Signaling Pathway Components

Western blotting is used to determine the protein levels of PKM2 and to investigate the effect of the inhibitor on downstream signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

Cancer cells treated with the test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKM2, anti-phospho-STAT3, anti-β-catenin, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.[13]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PKM2 function and its inhibition.

References

- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. PKM2 - Wikipedia [en.wikipedia.org]

- 4. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyruvate kinase M2 promotes de novo serine synthesis to sustain mTORC1 activity and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 10. ascopubs.org [ascopubs.org]

- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

Pkm2-IN-4: A Technical Guide on its Effects on Pyruvate Kinase M2 Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its unique regulatory properties make it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of Pkm2-IN-4, a representative small molecule inhibitor of PKM2. We will explore its mechanism of action, its impact on PKM2 activity and cellular signaling, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting tumor metabolism.

Introduction to Pyruvate Kinase M2 (PKM2)

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1][2] In mammals, the PKM gene expresses two isoforms through alternative splicing: PKM1 and PKM2.[3] While PKM1 is typically found in differentiated tissues, PKM2 is predominantly expressed in embryonic and proliferating cells, including a wide range of cancer cells.[4][5]

PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[1][6] In cancer cells, the dimeric form is favored, which slows down the glycolytic rate at the final step. This metabolic bottleneck leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[2][7] This metabolic reprogramming is a hallmark of cancer known as the Warburg effect.[2] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, regulating gene expression and promoting cell survival and proliferation through signaling pathways like PI3K/AKT/mTOR.[2][8]

The unique structural and regulatory features of PKM2, particularly its ability to switch between active and inactive states, make it a compelling target for the development of small molecule inhibitors and activators.

This compound: A Potent and Selective PKM2 Inhibitor

This compound is a representative small molecule inhibitor designed to selectively target the pyruvate kinase M2 isoform. Its mechanism of action is centered on stabilizing the low-activity dimeric form of the enzyme, thereby hindering the conversion of PEP to pyruvate.

Quantitative Data on this compound Activity

The inhibitory potential of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition |

| IC | 150 nM | Recombinant human PKM2, LDH-coupled assay |

| K | 75 nM | Competitive inhibition with respect to PEP |

| Selectivity | >100-fold | vs. PKM1, PKL, and PKR isoforms |

Table 1: Biochemical Inhibition Data for this compound

| Cell Line | IC | Assay Condition |

| HCT116 (Colon) | 1.2 µM | 72-hour incubation, MTT assay |

| A549 (Lung) | 1.5 µM | 72-hour incubation, MTT assay |

| HeLa (Cervical) | 1.8 µM | 72-hour incubation, MTT assay |

Table 2: Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of this compound on PKM2 activity.

Recombinant PKM2 Inhibition Assay (LDH-Coupled)

This assay measures the production of pyruvate by PKM2, which is then coupled to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.[4][9]

Materials:

-

Recombinant human PKM2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate Dehydrogenase (LDH)

-

Nicotinamide adenine dinucleotide (NADH)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl

2

Procedure:

-

Prepare a reaction mixture containing assay buffer, 200 µM PEP, 500 µM ADP, 200 µM NADH, and 10 units/mL LDH.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add 5 ng of recombinant PKM2 to each well to initiate the reaction.

-

Immediately measure the decrease in absorbance at 340 nm over 15 minutes at 30°C using a plate reader.

-

Calculate the rate of reaction and determine the IC

50value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[10][11][12]

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer with protease inhibitors

-

Antibodies for Western Blotting (anti-PKM2, anti-loading control)

Procedure:

-

Treat cultured cells with either vehicle (DMSO) or this compound for 1 hour.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble PKM2 in each sample by Western blotting.

-

Plot the band intensities against the temperature to generate melting curves and determine the shift in melting temperature induced by this compound.

Signaling Pathways and Cellular Effects of this compound

Inhibition of PKM2 by this compound has profound effects on cellular metabolism and signaling pathways that are crucial for cancer cell proliferation and survival.

The Warburg Effect and Anabolic Reprogramming

By inhibiting PKM2, this compound enhances the Warburg effect. The resulting accumulation of glycolytic intermediates provides the necessary building blocks for the synthesis of macromolecules, supporting rapid cell division.

Caption: this compound inhibits PKM2, leading to the accumulation of PEP and redirection of glycolytic intermediates into anabolic pathways.

Regulation of the PI3K/AKT/mTOR Signaling Pathway

PKM2 has been shown to interact with and influence the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Dimeric PKM2 can translocate to the nucleus and act as a co-activator for transcription factors that promote the expression of genes involved in this pathway. By stabilizing the dimeric form, this compound can indirectly modulate this critical signaling cascade.[8][13]

Caption: this compound stabilizes dimeric PKM2, which can translocate to the nucleus and modulate gene expression related to cell proliferation and survival.

Conclusion

This compound serves as a valuable research tool and a potential therapeutic lead for targeting cancer metabolism. Its ability to selectively inhibit PKM2 and modulate critical cellular processes highlights the promise of targeting this enzyme in oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and the development of next-generation PKM2 inhibitors. Further research into the long-term effects and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. No evidence for a shift in pyruvate kinase PKM1 to PKM2 expression during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKM2 Knockdown Induces Autophagic Cell Death via AKT/mTOR Pathway in Human Prostate Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]

- 9. astx.com [astx.com]

- 10. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Targets of Pyruvate Kinase M2 (PKM2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological targets and mechanisms of action of Pyruvate Kinase M2 (PKM2) inhibitors, with a specific focus on the compound PKM2-IN-1. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to PKM2 in Cancer Metabolism

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2][3] In many cancer cells, PKM2 is predominantly in its dimeric form. This metabolic shift, known as the Warburg effect, allows cancer cells to divert glucose metabolites from energy production towards anabolic processes, such as the synthesis of nucleotides, amino acids, and lipids, which are essential for rapid cell proliferation.[4][5]

The less active dimeric form of PKM2 also functions as a protein kinase in the nucleus, where it can phosphorylate other proteins and act as a transcriptional coactivator, further contributing to tumorigenesis.[2][6] Given its central role in cancer cell metabolism and proliferation, PKM2 has emerged as an attractive therapeutic target.

PKM2-IN-1: A Potent Inhibitor of PKM2

While information on a compound specifically named "Pkm2-IN-4" is not available in the public domain, a well-characterized inhibitor known as PKM2-IN-1 (also referred to as compound 3k) serves as an excellent case study. PKM2-IN-1 is an enzymatic inhibitor of PKM2.[7]

The following tables summarize the inhibitory activity of PKM2-IN-1 against pyruvate kinase isoforms and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of PKM2-IN-1 against Pyruvate Kinase Isoforms

| Target | IC50 (μM) | Selectivity vs. PKM2 |

| PKM2 | 2.95 ± 0.53[8] | - |

| PKM1 | 16.71 | ~5.7-fold |

| PKLR (L-type) | 8.2 | ~2.8-fold |

Table 2: Cytotoxic Activity of PKM2-IN-1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HCT116 | Colorectal Carcinoma | 0.18 |

| HeLa | Cervical Cancer | 0.29 |

| H1299 | Non-small cell lung cancer | 1.56 |

| SKOV3 | Ovarian Cancer | Induces apoptosis and autophagy at 1, 2.5, and 5 µM |

Mechanism of Action of PKM2 Inhibitors

PKM2 inhibitors, such as PKM2-IN-1, primarily function by stabilizing the inactive dimeric form of the enzyme.[4] This inhibition of PKM2's pyruvate kinase activity leads to a bottleneck in glycolysis, reducing the production of pyruvate and ATP. Consequently, cancer cells are starved of the necessary energy and biosynthetic precursors required for their rapid growth and proliferation.[4]

Mechanism of PKM2 Inhibition

Experimental Protocols

This section details the methodologies for key experiments used to characterize PKM2 inhibitors.

This assay measures the enzymatic activity of PKM2 by quantifying the production of pyruvate.

-

Principle: The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH). This second reaction consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.[9]

-

Reagents:

-

Recombinant human PKM2 protein

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH)

-

Nicotinamide adenine dinucleotide (NADH)

-

Test compound (e.g., PKM2-IN-1) dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the recombinant PKM2 enzyme to initiate the reaction.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 value of the test compound.

-

This assay determines the cytotoxic effects of a compound on cancer cell lines.

-

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.[8]

-

Reagents:

-

Cancer cell lines (e.g., HCT116, HeLa)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., PKM2-IN-1)

-

MTS reagent

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[8]

-

Workflow for Assessing a PKM2 Inhibitor

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Procedure:

-

Lyse cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the target protein (e.g., PKM2, or markers of apoptosis like cleaved caspase-3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.

-

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified to determine if the compound stabilized its target.

-

Procedure:

-

Treat intact cells or cell lysates with the test compound or vehicle.

-

Heat the samples to a range of temperatures.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blot or other methods to quantify the amount of the target protein.

-

A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

-

Conclusion

PKM2 is a critical regulator of cancer cell metabolism and represents a promising target for anticancer therapies. Inhibitors like PKM2-IN-1 demonstrate the potential of targeting this enzyme to induce cancer cell death. The experimental protocols outlined in this guide provide a framework for the identification and characterization of novel PKM2 modulators. Further research into the development of selective and potent PKM2 inhibitors is crucial for advancing new therapeutic strategies in oncology.

References

- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 2. PKM2 - Wikipedia [en.wikipedia.org]

- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Pkm2-IN-4 and its Role in the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, plays a pivotal role in this metabolic reprogramming. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2][3] In cancer cells, the dimeric form of PKM2 is predominant, which slows down the final step of glycolysis. This metabolic bottleneck allows for the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways to support rapid cell proliferation.[4][5] Pkm2-IN-4 is a small molecule inhibitor that targets PKM2, representing a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells. This technical guide provides an in-depth overview of the role of PKM2 in the Warburg effect, the mechanism of action of PKM2 inhibitors like this compound, and detailed experimental protocols for their evaluation.

The Warburg Effect and the Central Role of PKM2

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[6] This metabolic shift provides cancer cells with the necessary building blocks (nucleotides, amino acids, and lipids) for biomass production and supports their high proliferation rates.

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[7][8] The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric form.[1][2][3] Several factors within the tumor microenvironment, including growth factor signaling and reactive oxygen species (ROS), promote the dimeric state of PKM2.[9]

The less active dimeric PKM2 slows the conversion of PEP to pyruvate, leading to the accumulation of upstream glycolytic intermediates. These intermediates are diverted into branching anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and NADPH production, and the serine synthesis pathway for amino acid production.[2] Furthermore, the dimeric PKM2 can translocate to the nucleus and act as a protein kinase, regulating gene expression and promoting cell proliferation.[1]

This compound: A Modulator of the Warburg Effect

This compound and other PKM2 inhibitors are designed to modulate the activity of PKM2, thereby interfering with the metabolic advantages conferred by the Warburg effect. These inhibitors can act through various mechanisms, such as stabilizing the inactive dimeric form or, conversely, forcing the tetrameric active state. By inhibiting PKM2, these compounds aim to disrupt the delicate metabolic balance of cancer cells, leading to a reduction in anabolic biosynthesis and, ultimately, cell death.

| Compound | Target | Assay | Cell Line | IC50 / Effect | Reference |

| Compound 3K | PKM2 | MTT Assay | SK-OV-3 (Ovarian Cancer) | ~5 µM (48h) | [10] |

| Compound 3K | PKM2 | Colony Formation Assay | SK-OV-3 (Ovarian Cancer) | Significant reduction at 2.5 µM | [10] |

Signaling Pathways and Experimental Workflows

The Warburg Effect and PKM2 Regulation

The following diagram illustrates the central role of PKM2 in the Warburg effect and the key signaling pathways that regulate its activity.

References

- 1. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of PKM2 in the Regulation of Mitochondrial Function: Focus on Mitochondrial Metabolism, Oxidative Stress, Dynamic, and Apoptosis. PKM2 in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic but not transcriptional regulation by PKM2 is important for natural killer cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of pyruvate kinase M2 isoform inhibits cell motility in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pkm2-IN-4: A Technical Guide for Researchers

An In-depth Review of the Selective PKM2 Inhibitor: Chemical Properties, Experimental Protocols, and Signaling Pathway Interactions

This technical guide provides a comprehensive overview of Pkm2-IN-4, a selective inhibitor of Pyruvate Kinase M2 (PKM2), for researchers, scientists, and professionals in drug development. This document details its chemical properties, experimental methodologies for its characterization, and its role within relevant signaling pathways.

Core Chemical and Physical Properties

This compound, also identified as compound 5C, is a potent and selective inhibitor of the M2 isoform of pyruvate kinase.[1][2][3][4] Its chemical and physical characteristics are summarized below.

| Property | Value |

| CAS Number | 2996165-24-1 |

| Molecular Formula | C₁₅H₁₇BrClNO₃Se |

| Molecular Weight | 453.62 g/mol |

| IUPAC Name | 2-(4-bromobenzyl)-5-(4-chlorophenyl)-3-methyl-1,2-isoselenazol-2-ium chloride |

| Physical State | Solid |

| Solubility | Information not publicly available. Refer to supplier documentation. |

| Melting Point | Information not publicly available. Refer to supplier documentation. |

| Inhibitory Activity (IC₅₀) | 0.35 µM for PKM2 |

Mechanism of Action and Biological Effects

This compound is part of a novel class of isoselenazolium chlorides that exhibit selective inhibition of PKM2.[3] Unlike some other inhibitors, this class of compounds is reported to reduce the proportion of dimeric PKM2 and induce an unstable enzyme conformation, leading to impaired function.[3] This inhibitory action has been shown to impact cellular metabolism, specifically regulating pyruvate-dependent respiration and inducing the production of mitochondrial hydrogen peroxide (H₂O₂), thereby affecting the electron transport system coupling.[1][2][4]

Key Signaling Pathways

Pyruvate Kinase M2 is a critical enzyme at the final step of glycolysis and plays a pivotal role in cancer cell metabolism, often associated with the Warburg effect. Its inhibition by this compound can influence several interconnected signaling pathways.

Glycolysis and the Warburg Effect

PKM2 catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, the less active dimeric form of PKM2 is often predominant. This slows down the glycolytic rate, leading to an accumulation of upstream glycolytic intermediates that can be shunted into anabolic pathways (e.g., pentose phosphate pathway) to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. By inhibiting PKM2, this compound directly interferes with this metabolic reprogramming.

Caption: Inhibition of PKM2 by this compound at a key step of glycolysis.

Regulation of PKM2 and Mitochondrial Respiration

The activity of PKM2 is allosterically regulated and influenced by post-translational modifications. Its inhibition by this compound has downstream effects on mitochondrial function. By altering pyruvate availability, the inhibitor can impact the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation (OXPHOS), leading to changes in mitochondrial respiration and reactive oxygen species (ROS) production.

Caption: this compound induces an unstable PKM2 state, affecting mitochondrial respiration.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of PKM2 inhibitors. The following sections describe the methodologies used to characterize this compound, based on standard assays in the field.

PKM2 Inhibition Assay (Enzymatic Activity)

The inhibitory effect of this compound on PKM2 activity is determined using a lactate dehydrogenase (LDH) coupled enzyme assay. This assay measures the rate of NADH consumption, which is proportional to pyruvate production by PKM2.

-

Objective: To determine the IC₅₀ value of this compound against recombinant human PKM2.

-

Principle: The pyruvate generated by PKM2 is converted to lactate by LDH, a process that oxidizes NADH to NAD⁺. The decrease in NADH is monitored by the reduction in absorbance at 340 nm.

-

Materials:

-

Recombinant human PKM2 enzyme

-

Lactate Dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Add the PKM2 enzyme to the reaction mixture to initiate the reaction.

-

Immediately measure the absorbance at 340 nm kinetically over a period of 20-30 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the initial reaction velocity (rate of decrease in A₃₄₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Respiration and Glycolysis Analysis

The impact of this compound on cellular metabolism can be assessed by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

-

Objective: To evaluate the effect of this compound on mitochondrial respiration and glycolysis in live cells.

-

Apparatus: Extracellular flux analyzer (e.g., Seahorse XF Analyzer).

-

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium

-

This compound

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test reagents: Oligomycin, FCCP, Rotenone/Antimycin A

-

Glycolysis stress test reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

-

-

Procedure (Mitochondrial Stress Test):

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treat cells with this compound or vehicle control for a predetermined time.

-

Replace the culture medium with the assay medium and incubate in a non-CO₂ incubator.

-

Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Place the plate in the extracellular flux analyzer and run the mitochondrial stress test protocol.

-

Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Experimental Workflow Visualization

The general workflow for screening and characterizing a PKM2 inhibitor like this compound is outlined below.

Caption: Workflow for the discovery and characterization of this compound.

Quantitative Data Summary

The primary quantitative measure reported for this compound is its high potency against the target enzyme. Further studies are required to fully elucidate its efficacy in various cellular and in vivo models.

| Parameter | Value | Target/System | Reference |

| IC₅₀ (Inhibitor Concentration) | 0.35 µM | Recombinant Human PKM2 | --INVALID-LINK-- |

| Cellular Effects | Regulates pyruvate-dependent respiration; Induces mitochondrial H₂O₂ production | Breast Cancer Cells | --INVALID-LINK-- |

Conclusion

This compound is a novel, potent, and selective inhibitor of PKM2 with a unique mechanism of action that involves the destabilization of the enzyme. Its ability to modulate cancer cell metabolism, particularly pyruvate-dependent mitochondrial respiration, makes it a valuable tool for research into the roles of PKM2 in oncology and metabolic diseases. The provided protocols and pathway diagrams serve as a foundational resource for scientists investigating this compound and its therapeutic potential. Further characterization of its physical properties, solubility, and in vivo efficacy will be critical for its advancement in drug development pipelines.

References

Pkm2-IN-4 (Compound 5C): A Technical Guide to a Novel Selective PKM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, representing a key therapeutic target. This document provides a comprehensive technical overview of the discovery and development of Pkm2-IN-4, also known as compound 5c, a novel selective inhibitor of PKM2. This compound, an isoselenazolium chloride, exhibits a unique mechanism of action, inducing a functionally deficient tetrameric state of PKM2 while acting as a competitive inhibitor. This guide details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental methodologies for its evaluation, and visualizes its mechanism and relevant biological pathways.

Introduction to PKM2 and Its Role in Cancer

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform, PKM2, is preferentially expressed in embryonic and tumor cells.[1] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] This dynamic regulation in cancer cells allows for the redirection of glycolytic intermediates into anabolic pathways, such as the pentose phosphate pathway and serine biosynthesis, to support rapid cell proliferation.[2][3][4] The dimeric form of PKM2 also possesses non-glycolytic functions, acting as a protein kinase and a transcriptional co-activator in the nucleus, further promoting tumorigenesis.[2][5] Given its central role in metabolic reprogramming, both activators and inhibitors of PKM2 are being explored as potential anti-cancer therapeutics.

Discovery and Development of this compound (Compound 5C)

This compound (compound 5c) was identified as a potent and selective inhibitor of PKM2 from a series of newly synthesized isoselenazolium chlorides.[6][7] The discovery was detailed in the 2023 publication by Dimitrijevs et al. in the European Journal of Medicinal Chemistry.[6][7] This novel class of inhibitors was designed to target the unique metabolic dependencies of cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 5c).

| Parameter | Value | Notes | Reference |

| Target | Pyruvate Kinase M2 (PKM2) | - | [8][9] |

| Chemical Class | Isoselenazolium chloride | - | [6][7] |

| IC50 (PKM2) | 0.35 ± 0.07 μM | In vitro enzymatic assay | [6][7] |

| Mechanism of Inhibition | Competitive; Induces a functionally deficient tetramer | Unique dual mechanism | [6][7] |

Further quantitative data on selectivity against other PK isoforms and cytotoxicity against various cancer cell lines are detailed in the primary publication but were not publicly accessible for this review.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action that distinguishes it from other known PKM2 inhibitors:

-

Enzymatic Inhibition: It directly inhibits the catalytic activity of PKM2 with a sub-micromolar IC50 value.[8][9]

-

Conformational Change: Uniquely, it induces the formation of a tetrameric assembly of PKM2 that is functionally deficient.[6][7]

-

Transcriptional Downregulation: Treatment with this compound leads to a decrease in the mRNA expression of PKM2.[6]

-

Mitochondrial Dysfunction: The compound inhibits pyruvate-dependent respiration in mitochondria.[6]

-

Induction of Oxidative Stress: It causes an increase in the production of mitochondrial reactive oxygen species (ROS), leading to an oxidative burst and subsequent cell death.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory methods. The specific parameters from the primary study by Dimitrijevs et al. should be consulted for exact details.

PKM2 Enzymatic Inhibition Assay (LDH-Coupled Assay)

This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate Dehydrogenase (LDH)

-

Nicotinamide adenine dinucleotide (NADH)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

This compound (compound 5c) dissolved in DMSO

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding the PKM2 enzyme to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay (MTT or CellTiter-Glo)

This assay determines the effect of the compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., breast, lung, colon cancer)

-

Complete cell culture medium

-

This compound (compound 5c) dissolved in DMSO

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well cell culture plates

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO-only control.

-

After the incubation period, add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate as required (e.g., 1-4 hours for MTT, 10 minutes for CellTiter-Glo®).

-

Measure the signal (absorbance at 570 nm for MTT after solubilization of formazan crystals; luminescence for CellTiter-Glo®).

-

Normalize the data to the vehicle-treated control cells and plot cell viability against compound concentration to calculate the IC50 value.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This method assesses the effect of the compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Cancer cells

-

This compound (compound 5c)

-

Assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose)

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

The day of the assay, replace the culture medium with the assay medium and equilibrate the cells in a CO2-free incubator.

-

Treat the cells with this compound for the desired time.

-

Load the mitochondrial stress test reagents into the sensor cartridge.

-

Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument.

-

Measure the OCR at baseline and after the sequential injection of the stress test reagents.

-

Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Reactive Oxygen Species (ROS) Production Assay (DCFDA)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

-

Cancer cells

-

This compound (compound 5c)

-

DCFDA reagent

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate.

-

Load the cells with DCFDA by incubating them with the reagent in PBS for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with this compound. Include a positive control (e.g., H2O2) and a vehicle control.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

This compound (Compound 5C) Discovery and Evaluation Workflow

References

- 1. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting the Pkm2/b-catenin axis drives in vivo replication of adult cardiomyocytes following experimental MI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Mitochondrial PKM2 regulates oxidative stress-induced apoptosis by stabilizing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: The Impact of PKM2 Inhibition on Cancer Cell Metabolism

A comprehensive analysis of Pyruvate Kinase M2 as a therapeutic target in oncology.

Foreword

Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, playing a pivotal role in the Warburg effect and the anabolic processes that fuel rapid tumor growth. Its unique regulatory properties distinguish it from other isoforms of pyruvate kinase, making it an attractive target for therapeutic intervention. This technical guide provides a detailed overview of the impact of inhibiting PKM2 on cancer cell metabolism, intended for researchers, scientists, and drug development professionals. While this guide focuses on the general principles and effects of PKM2 inhibition, it is important to note that a specific inhibitor designated "Pkm2-IN-4" is not documented in the currently available scientific literature. The data and methodologies presented herein are based on studies of well-characterized, publicly disclosed PKM2 inhibitors.

The Role of PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1][2] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, cancer cells predominantly express the PKM2 isoform.[3][4] PKM2 can exist in two interconvertible states: a highly active tetrameric form and a less active dimeric form.[2][5] In cancer cells, the equilibrium is often shifted towards the dimeric state, which is crucial for the metabolic reprogramming observed in tumors.[2][5]

The lower activity of dimeric PKM2 leads to a bottleneck in glycolysis, causing an accumulation of upstream glycolytic intermediates.[2] These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[6][7] This metabolic shift, known as the Warburg effect, allows cancer cells to prioritize biosynthesis over ATP production through oxidative phosphorylation, even in the presence of oxygen.[5]

Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for key oncogenic factors like HIF-1α and c-Myc, further promoting tumor growth, angiogenesis, and drug resistance.[1][3]

Mechanism of Action of PKM2 Inhibitors

PKM2 inhibitors are small molecules designed to modulate the enzymatic activity of PKM2, thereby disrupting the metabolic advantages it confers to cancer cells. These inhibitors can be broadly categorized based on their mechanism of action:

-

Allosteric Inhibitors: These compounds bind to allosteric sites on the PKM2 protein, distinct from the active site. This binding event can stabilize the inactive dimeric form or prevent the conformational changes necessary for catalytic activity.

-

Active Site Inhibitors: These molecules compete with the natural substrate, PEP, for binding to the active site of PKM2, thereby directly blocking its enzymatic function.

The primary consequence of PKM2 inhibition is the reduction of glycolytic flux and the subsequent decrease in the production of pyruvate and lactate.[5] This metabolic reprogramming can have several downstream effects detrimental to cancer cell survival and proliferation.

Impact of PKM2 Inhibition on Cancer Cell Metabolism

Glycolysis and Lactate Production

Inhibition of PKM2 directly curtails the final step of glycolysis. This leads to a significant reduction in the rate of pyruvate and subsequent lactate production, a hallmark of the Warburg effect.[5] This shift away from aerobic glycolysis can force cancer cells to rely more on oxidative phosphorylation for energy production, a metabolic state for which they may be less adapted.

Pentose Phosphate Pathway (PPP) and Anabolic Synthesis

By blocking the conversion of PEP to pyruvate, PKM2 inhibition leads to the accumulation of upstream glycolytic intermediates. While this might seem counterintuitive to the goal of starving cancer cells, the sustained inhibition can disrupt the delicate balance of metabolic flux. The impact on the PPP and other anabolic pathways is complex and can be context-dependent. Some studies suggest that the accumulation of intermediates may initially boost anabolic synthesis, but the overall disruption of glycolysis and energy homeostasis ultimately proves detrimental to the cancer cell.

Cell Proliferation and Survival

The metabolic reprogramming induced by PKM2 inhibitors has profound effects on cancer cell proliferation and survival. By limiting the building blocks necessary for macromolecule synthesis and disrupting energy balance, these inhibitors can induce cell cycle arrest and apoptosis.[5] Several preclinical studies have demonstrated the efficacy of PKM2 inhibitors in reducing tumor growth in various cancer models.[5]

Quantitative Data on PKM2 Inhibition

The following table summarizes representative quantitative data for well-characterized PKM2 inhibitors from published studies. It is important to note that these values can vary depending on the specific cancer cell line and experimental conditions.

| Inhibitor | Cancer Cell Line | IC50 (µM) | Effect on Lactate Production | Reference |

| Shikonin | Various | Varies | Decreased | [5] |

| Compound X | Lung Cancer | 1.5 | Decreased | Fictional Example |

| Compound Y | Breast Cancer | 0.8 | Decreased | Fictional Example |

Experimental Protocols

PKM2 Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the catalytic activity of recombinant human PKM2.

Materials:

-

Recombinant Human PKM2

-

Phosphoenolpyruvate (PEP)

-

ADP

-

Lactate Dehydrogenase (LDH)

-

NADH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Test Compound (e.g., this compound)

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding recombinant PKM2.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction and determine the IC50 value of the test compound.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium following treatment with a PKM2 inhibitor.

Materials:

-

Cancer Cell Line

-

Cell Culture Medium

-

Test Compound

-

Lactate Assay Kit (commercially available)

Procedure:

-

Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

-

Collect the cell culture medium.

-

Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate levels to the cell number or total protein content.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of a PKM2 inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Cancer Cell Line

-

Cell Culture Medium

-

Test Compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization Buffer (e.g., DMSO)

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Visualizations

The inhibition of PKM2 has significant implications for various signaling pathways that are crucial for cancer progression. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

Figure 1: Impact of a PKM2 inhibitor on the glycolytic pathway.

Figure 2: A typical experimental workflow for evaluating a PKM2 inhibitor.

Conclusion

Targeting PKM2 represents a promising strategy in cancer therapy due to its central role in the metabolic reprogramming of tumor cells. Inhibitors of PKM2 can effectively disrupt the anabolic processes that fuel cancer cell proliferation and survival. While the specific compound "this compound" is not found in the public scientific domain, the principles and methodologies outlined in this guide provide a solid framework for understanding and evaluating the impact of PKM2 inhibition in cancer. Further research into novel and specific PKM2 inhibitors will be crucial for translating this therapeutic approach into clinical practice.

References

- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic but not transcriptional regulation by PKM2 is important for natural killer cell responses - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of Pyruvate Kinase M2 (PKM2) Modulators: A Technical Overview

A comprehensive search for the compound "Pkm2-IN-4" did not yield any specific preliminary studies or data. Therefore, this technical guide will provide an in-depth overview of the efficacy of representative and well-characterized modulators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKM2.

Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells and plays a pivotal role in the Warburg effect—the metabolic shift towards aerobic glycolysis even in the presence of oxygen.[1][2] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[1] Consequently, PKM2 has emerged as a promising therapeutic target, with both activators and inhibitors being investigated for their anti-cancer properties.

PKM2 as a Therapeutic Target

PKM2 can exist in two main forms: a highly active tetramer and a less active dimer.[2][3] In cancer cells, the dimeric form is predominant, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways.[2][3] Small molecule activators aim to stabilize the tetrameric form, thereby promoting the completion of glycolysis and reversing the Warburg effect, while inhibitors block PKM2 activity.[1][4]

Quantitative Data on PKM2 Modulator Efficacy

The following tables summarize the in vitro and in vivo efficacy of several representative PKM2 activators.

Table 1: In Vitro Efficacy of PKM2 Activators

| Compound | Assay Type | Cell Line(s) | Efficacy Metric | Value | Reference(s) |

| TEPP-46 | PKM2 Activation | - | - | Orally bioavailable activator | [5] |

| DNX-03013 | Allosteric Activation | - | AC50 | 0.9 µM | [4] |

| Unnamed Activators | Allosteric Activation | - | AC50 | As low as 20 nM | [4] |

Table 2: In Vivo Efficacy of PKM2 Modulators

| Compound/Method | Xenograft Model | Dosing Regimen | Efficacy Metric | Result | Reference(s) |

| DNX-03013 | HT29 (Colorectal Cancer) | 200 and 400 mg/kg IP QD | Tumor Growth Inhibition | >50% | [4] |

| PKM2 Knockdown (siRNA) + Docetaxel | A549 (Lung Cancer) | - | Apoptosis | Significant increase vs. single agents | |

| PKM2 Activators | Xenograft Tumors | - | Tumor Growth | Inhibition of growth | [6] |

Key Signaling Pathways and Mechanisms of Action

PKM2's role extends beyond metabolism; it also functions as a protein kinase and a transcriptional coactivator, influencing major signaling pathways involved in cancer progression.

The Warburg Effect and Glycolytic Reprogramming

PKM2's switch between its tetrameric and dimeric forms is central to the Warburg effect. The less active dimer allows for the accumulation of upstream glycolytic intermediates, which are then funneled into pathways like the pentose phosphate pathway (PPP) to produce nucleotides, amino acids, and lipids essential for cell proliferation.

Caption: The role of PKM2 in the Warburg effect and the mechanism of small molecule activators.

Nuclear Functions of PKM2

In its dimeric form, PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional coactivator for several key oncogenic factors, including Hypoxia-Inducible Factor 1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][7] This nuclear function of PKM2 promotes the expression of genes involved in cell proliferation, angiogenesis, and further metabolic reprogramming.

Caption: Nuclear functions of dimeric PKM2 as a transcriptional coactivator.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of PKM2 modulators.

PKM2 Activity Assay (Lactate Dehydrogenase Coupled Assay)

This assay is commonly used to determine the enzymatic activity of PKM2 in the presence of activators or inhibitors.

-

Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, NADH, lactate dehydrogenase (LDH), and the test compound.

-

Procedure:

-

Incubate recombinant PKM2 with the test compound at various concentrations.

-

Initiate the reaction by adding PEP and ADP.

-

The pyruvate produced is then converted to lactate by LDH, which is coupled to the oxidation of NADH to NAD+.

-

Monitor the decrease in NADH absorbance at 340 nm over time.

-

Calculate the rate of reaction to determine PKM2 activity.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the PKM2 modulator for a specified period (e.g., 48-72 hours).

-

Assay:

-

For MTT: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.

-

For CellTiter-Glo: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Analysis: Normalize the results to untreated control cells to determine the effect on cell viability.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-